molecular formula C16H12N2O2 B6414681 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% CAS No. 1261912-73-5

6-Amino-3-(naphthalen-2-yl)picolinic acid, 95%

Cat. No. B6414681
CAS RN: 1261912-73-5
M. Wt: 264.28 g/mol
InChI Key: RGPLZJWYVADJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(naphthalen-2-yl)picolinic acid (6-ANP) is a novel synthetic compound that has been developed to serve as a versatile platform for a variety of scientific and medical applications. 6-ANP is a white, crystalline powder with a melting point of 194-196°C and a purity of 95%, making it an ideal reagent for laboratory experiments. It has a wide range of biochemical, physiological, and pharmacological properties and is currently being investigated for its potential applications in drug development, cancer treatment, and disease diagnosis.

Mechanism of Action

The mechanism of action of 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% binds to various proteins and enzymes and modulates their activity. It is also believed to interact with DNA and RNA, and to interact with other molecules, such as lipids, to form complexes that can be used for drug delivery.
Biochemical and Physiological Effects
6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, such as cytochrome P450, and to inhibit the activity of certain proteins, such as the enzyme 5-alpha reductase. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has also been shown to reduce inflammation, to inhibit the growth of cancer cells, and to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has several advantages for laboratory experiments. It is easy to synthesize, has a high purity (95%), and is stable at room temperature. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% is non-toxic and has a wide range of biochemical, physiological, and pharmacological properties. However, there are some limitations to using 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95%. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has a low solubility in lipid membranes and is not very stable in the presence of light or oxygen.

Future Directions

There are a number of potential future directions for 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% research. It could be used to develop new drugs that target specific proteins or enzymes, to develop new imaging agents, to study the structure and function of proteins and enzymes, to develop new cancer therapies, to study the structure of DNA and RNA, and to develop new drug delivery systems. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could be used to study the interactions between drugs and their target proteins, to study the metabolism of drugs, and to study the mechanisms of drug action. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could also be used to study the effects of environmental pollutants on human health and to study the effects of dietary supplements on human health. Finally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% could be used to develop new diagnostic tools for diseases and to develop new treatments for diseases.

Synthesis Methods

6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% can be synthesized in a two-step process. In the first step, naphthol-2-yl-acetic acid is reacted with hydroxylamine hydrochloride to produce 6-amino-3-(naphthalen-2-yl)picolinic acid hydrochloride. This reaction is carried out in an aqueous solution at room temperature. In the second step, the hydrochloride salt is treated with sodium hydroxide to produce 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% as a white crystalline powder.

Scientific Research Applications

6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has a wide range of scientific research applications. It has been used as a drug-like molecule to study the interactions between drugs and their target proteins. It has also been used as a probe to study the structure and function of proteins and enzymes, as well as to study the structure of DNA and RNA. 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has also been used as an imaging agent to visualize the distribution of drugs in the body and to monitor their metabolism. Additionally, 6-Amino-3-(naphthalen-2-yl)picolinic acid, 95% has been studied for its potential applications in cancer therapy, disease diagnosis, and drug delivery.

properties

IUPAC Name

6-amino-3-naphthalen-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-14-8-7-13(15(18-14)16(19)20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPLZJWYVADJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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